1-Thiophosphorosooxybutane
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Overview
Description
1-Thiophosphorosooxybutane is an organophosphorus compound characterized by the presence of a thiophosphate group attached to a butane backbone. This compound is part of a broader class of thiophosphates, which are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Thiophosphorosooxybutane typically involves the reaction of butanol with thiophosphoryl chloride (PSCl3) under controlled conditions. The reaction proceeds as follows:
C4H9OH+PSCl3→C4H9OPSCl2+HCl
Further hydrolysis of the intermediate product yields this compound:
C4H9OPSCl2+H2O→C4H9OPS(OH)2+2HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes:
Reactant Purification: Ensuring high purity of butanol and thiophosphoryl chloride.
Controlled Reaction Conditions: Maintaining optimal temperature and pressure to maximize yield.
Product Isolation: Using distillation and crystallization techniques to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Thiophosphorosooxybutane undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding phosphates.
Reduction: Formation of phosphines.
Substitution: Replacement of the thiophosphate group with other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Utilizes reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Employs nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Produces phosphoric acid derivatives.
Reduction: Yields phosphine oxides.
Substitution: Forms various organophosphorus compounds depending on the nucleophile used.
Scientific Research Applications
1-Thiophosphorosooxybutane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 1-Thiophosphorosooxybutane involves its interaction with molecular targets such as enzymes and proteins. The thiophosphate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction disrupts metabolic pathways and cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophosphates: Compounds with similar thiophosphate groups.
Phosphorothioates: Analogous compounds with sulfur replacing one or more oxygen atoms in the phosphate group.
Phosphines: Compounds containing phosphorus-hydrogen bonds.
Uniqueness
1-Thiophosphorosooxybutane is unique due to its specific butane backbone and thiophosphate group, which confer distinct chemical and biological properties
Properties
CAS No. |
61351-26-6 |
---|---|
Molecular Formula |
C4H9OPS |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
1-thiophosphorosooxybutane |
InChI |
InChI=1S/C4H9OPS/c1-2-3-4-5-6-7/h2-4H2,1H3 |
InChI Key |
OUEISHUHBNLIQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP=S |
Origin of Product |
United States |
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